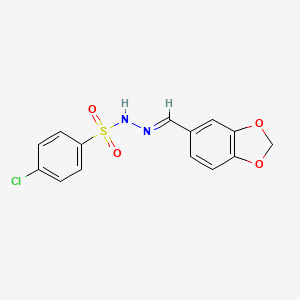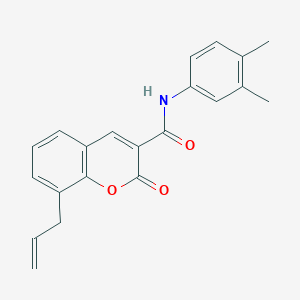![molecular formula C22H19BrN2O2 B5584692 N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-methylbenzohydrazide](/img/structure/B5584692.png)
N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-methylbenzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BBOMH and has a molecular formula of C21H19BrN2O2.
Scientific Research Applications
BBOMH has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BBOMH is its use as a fluorescent probe for the detection of metal ions. BBOMH exhibits high selectivity and sensitivity towards certain metal ions, making it an excellent candidate for metal ion detection.
BBOMH has also been studied for its potential applications in the field of medicinal chemistry. Studies have shown that BBOMH exhibits significant cytotoxicity towards certain cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Mechanism of Action
The exact mechanism of action of BBOMH is not fully understood, but studies have suggested that it works through the generation of reactive oxygen species (ROS) in cells. ROS are known to induce oxidative stress, which can lead to cell death. BBOMH has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
BBOMH has been shown to exhibit significant cytotoxicity towards cancer cells, making it a potential candidate for the development of anticancer drugs. However, studies have also shown that BBOMH exhibits some level of toxicity towards normal cells, which may limit its use in clinical settings.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BBOMH in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it an excellent candidate for metal ion detection. However, the toxicity of BBOMH towards normal cells may limit its use in certain experiments.
Future Directions
There are several future directions for the research of BBOMH. One of the most significant areas of research is the development of BBOMH-based anticancer drugs. Further studies are needed to fully understand the mechanism of action of BBOMH and its potential applications in medicinal chemistry.
Another area of research is the development of new fluorescent probes based on BBOMH. Studies have shown that BBOMH exhibits high selectivity and sensitivity towards certain metal ions, making it an excellent candidate for metal ion detection. Further research is needed to develop new fluorescent probes with improved properties.
Conclusion:
In conclusion, BBOMH is a chemical compound with significant potential applications in various fields of research. Its high selectivity and sensitivity towards certain metal ions make it an excellent candidate for metal ion detection. BBOMH also exhibits significant cytotoxicity towards cancer cells, making it a potential candidate for the development of anticancer drugs. However, further research is needed to fully understand the mechanism of action of BBOMH and its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of BBOMH involves the condensation reaction between 2-methylbenzohydrazide and 2-[(4-bromobenzyl)oxy]benzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent under specific conditions. The yield of BBOMH obtained from this reaction is typically high, and the purity of the compound can be improved through further purification techniques.
Properties
IUPAC Name |
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2/c1-16-6-2-4-8-20(16)22(26)25-24-14-18-7-3-5-9-21(18)27-15-17-10-12-19(23)13-11-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUISAYHFQOLJQU-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5584614.png)

![3-isopropyl-N-methyl-N-[3-(methylthio)benzyl]-5-isoxazolecarboxamide](/img/structure/B5584625.png)
![N-[(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5584636.png)
![2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5584638.png)
![methyl methyl[2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5584639.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584659.png)

![2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584681.png)

![5-(2-bromophenyl)-4-[(2-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5584707.png)
![2-{2-[2-(3-methoxyphenyl)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5584712.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5584715.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5584716.png)
